6-Allyl-6H-indolo[2,3-b]quinoxaline

Physicochemical Property Comparison Medicinal Chemistry Lead Optimization

6-Allyl-6H-indolo[2,3-b]quinoxaline (CAS 304003-29-0) is a heterocyclic small molecule belonging to the indoloquinoxaline class, characterized by a planar, fused tetracyclic core bearing an N-allyl substituent at the 6-position. The indoloquinoxaline scaffold is recognized for its DNA intercalation capability and has been investigated for anticancer, antiviral, and optoelectronic applications.

Molecular Formula C17H13N3
Molecular Weight 259.3g/mol
CAS No. 304003-29-0
Cat. No. B345636
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Allyl-6H-indolo[2,3-b]quinoxaline
CAS304003-29-0
Molecular FormulaC17H13N3
Molecular Weight259.3g/mol
Structural Identifiers
SMILESC=CCN1C2=CC=CC=C2C3=NC4=CC=CC=C4N=C31
InChIInChI=1S/C17H13N3/c1-2-11-20-15-10-6-3-7-12(15)16-17(20)19-14-9-5-4-8-13(14)18-16/h2-10H,1,11H2
InChIKeyCCHYYTZYGPCVGS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Allyl-6H-indolo[2,3-b]quinoxaline (CAS 304003-29-0): Procurement-Ready Overview of a Functionalizable Indoloquinoxaline Scaffold


6-Allyl-6H-indolo[2,3-b]quinoxaline (CAS 304003-29-0) is a heterocyclic small molecule belonging to the indoloquinoxaline class, characterized by a planar, fused tetracyclic core bearing an N-allyl substituent at the 6-position . The indoloquinoxaline scaffold is recognized for its DNA intercalation capability and has been investigated for anticancer, antiviral, and optoelectronic applications [1]. Critically, peer-reviewed experimental data specific to the 6-allyl derivative itself are extremely scarce; the compound's differentiation must currently be inferred from the known structure–activity relationships of the broader indoloquinoxaline family and the distinct chemical reactivity of the allyl handle.

Why 6-Allyl-6H-indolo[2,3-b]quinoxaline Cannot Be Replaced by Simple 6-Alkyl or Unsubstituted Indoloquinoxaline Analogs


The 6-allyl substituent is not a passive alkyl chain. Unlike saturated 6-methyl (CAS 65880-39-9) or 6-ethyl (CAS 380653-35-0) analogs, the terminal alkene provides a reactive handle for thiol-ene click chemistry, olefin metathesis, and radical-mediated functionalization that is entirely absent in simple alkyl derivatives [1]. This enables on-demand diversification of the indoloquinoxaline core for structure–activity relationship (SAR) studies, probe molecule synthesis, or covalent immobilization strategies. Conversely, the unsubstituted 6H-indolo[2,3-b]quinoxaline (indophenazine, CAS 243-59-4) lacks the N-alkyl group that modulates solubility, aggregation behavior, and electronic properties of the scaffold [2]. Procurement of any other 6-substituted analog therefore forecloses the allyl-specific synthetic versatility that defines this compound's utility as a building block.

Quantitative Differentiation Evidence for 6-Allyl-6H-indolo[2,3-b]quinoxaline Versus Closest Analogs


Molecular Weight and Lipophilicity Differentiation: 6-Allyl vs. 6-Ethyl Indoloquinoxaline

The allyl substituent (C₃H₅) imparts a measurable increase in molecular weight and lipophilicity relative to the saturated ethyl analog. This is confirmed by vendor-certified and database-predicted data. The 6-allyl derivative has a molecular formula of C₁₇H₁₃N₃ (MW = 259.31 g/mol) compared to C₁₆H₁₃N₃ (MW = 247.29 g/mol) for 6-ethyl-6H-indolo[2,3-b]quinoxaline, representing a 12.02 g/mol increase . ChemSrc-predicted logP and PSA values for the 6-ethyl analog are available as a baseline, and the allyl derivative is expected to exhibit moderately higher logP due to the additional sp² carbon .

Physicochemical Property Comparison Medicinal Chemistry Lead Optimization

Synthetic Versatility: Allyl as a Ligatable Handle Absent in 6-Methyl and 6-Ethyl Analogs

The terminal allyl group in 6-allyl-6H-indolo[2,3-b]quinoxaline is a functional group enabling thiol-ene click chemistry, olefin cross-metathesis, and hydroboration—reactions that are structurally impossible for the saturated 6-methyl and 6-ethyl analogs. No direct kinetic data for the indoloquinoxaline series exist, but the reactivity difference is a class-level certainty: terminal alkenes react rapidly with thiyl radicals (k ≈ 10⁶–10⁷ M⁻¹s⁻¹ for model thiol-ene systems) while alkanes are inert under these conditions [1][2].

Click Chemistry Chemical Biology Building Block

Anticancer Activity of the Indoloquinoxaline Scaffold: Compound 5h as a Cytostatic Baseline

While no direct anticancer data exist for the 6-allyl compound specifically, the closely related 6-aralkyl-9-substituted analog 'compound 5h' demonstrated measurable cytostatic activity against human T-lymphocyte lines, providing a class-level activity baseline [1]. Compound 5h exhibited IC₅₀ values of 23 µM against Molt 4/C8 and 38 µM against CEM cells, compared to the established alkylating agent melphalan (IC₅₀ = 3.2 µM and 2.5 µM, respectively). Although 5h is less potent than melphalan, its structural similarity to the 6-allyl derivative suggests that the indoloquinoxaline core can be elaborated into active cytostatic agents.

Anticancer Cytostatic Activity Indoloquinoxaline

DNA Intercalation Mechanism: Indoloquinoxaline Scaffold vs. Ethidium Bromide

The indoloquinoxaline scaffold, exemplified by the potent antitumor derivative NCA0424, has been confirmed as a DNA intercalator through comparative viscometric measurements with ethidium bromide (a known intercalator) and distamycin (a minor groove binder) [1][2]. The interaction of NCA0424 with DNA produced a new CD band at 340–390 nm and increased DNA thermal stability, both hallmarks of intercalative binding. The 6-allyl compound retains the identical planar intercalating chromophore, so it is expected to engage DNA via the same mechanism.

DNA Intercalation Biophysical Chemistry Antitumor Mechanism

Optimal Scientific and Industrial Use Cases for 6-Allyl-6H-indolo[2,3-b]quinoxaline


Medicinal Chemistry: Indoloquinoxaline Library Synthesis via Thiol-Ene Diversification

The 6-allyl group serves as a universal ligation handle for constructing diverse indoloquinoxaline conjugate libraries through thiol-ene click chemistry with functional thiols (e.g., cysteine-containing peptides, PEG-thiols, or fluorescent thiol probes) [1]. This approach is structurally impossible with the 6-methyl or 6-ethyl analogs, making the 6-allyl compound the mandatory starting material for any post-synthetic diversification strategy that exploits the alkene functionality.

Chemical Biology: DNA Intercalator Probe with Covalent Tethering Capability

The indoloquinoxaline core is a validated DNA intercalator, as demonstrated by the NCA0424 derivative [1]. The 6-allyl compound combines this intercalating pharmacophore with a reactive terminal alkene, enabling covalent attachment of biotin, fluorophores, or photoaffinity labels without disrupting the planar chromophore required for DNA binding. This unique bifunctionality is not available from other 6-substituted analogs.

Organic Electronics: Solution-Processable Indoloquinoxaline Building Block

Indoloquinoxaline derivatives are explored as dipolar emitters and electron-transport materials in organic light-emitting diodes (OLEDs) [1]. The allyl substituent modulates solubility and film-forming properties relative to smaller alkyl groups, potentially improving solution processability. Additionally, the alkene can be thermally or photochemically cross-linked after film deposition to enhance device stability, a post-deposition modification not accessible with saturated alkyl chains.

Academic Procurement: A Single Versatile Scaffold for Multi-Project SAR and Methodology Development

For academic laboratories with broad research interests, the 6-allyl compound offers a single inventory item that can be deployed across medicinal chemistry (DNA-targeted agents), chemical biology (probe synthesis), and materials science (OLED precursors). This multi-purpose utility reduces procurement complexity compared to maintaining separate stocks of 6-methyl, 6-ethyl, and 6-propyl analogs, each of which is limited to a narrower range of downstream chemistry.

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